molecular formula C10H8N2O4S B11960403 1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione

1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B11960403
M. Wt: 252.25 g/mol
InChI Key: OFMYIQWJIWBLCY-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H10N2O4S It is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is substituted with a 4-nitrophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitrophenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrophenylsulfanyl group plays a crucial role in the compound’s binding affinity and specificity. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways.

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of a nitro group.

    1-[(4-Chlorophenyl)sulfanyl]pyrrolidine-2,5-dione: Contains a chlorine atom instead of a nitro group.

    1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione: Features a methoxy group in place of the nitro group.

These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H8N2O4S/c13-9-5-6-10(14)11(9)17-8-3-1-7(2-4-8)12(15)16/h1-4H,5-6H2

InChI Key

OFMYIQWJIWBLCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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